Indium oxide - 12136-26-4

Indium oxide

Catalog Number: EVT-1486233
CAS Number: 12136-26-4
Molecular Formula: H2InO
Molecular Weight: 132.833
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Product Introduction

Overview

Indium oxide, with the chemical formula In2O3\text{In}_2\text{O}_3, is a widely studied n-type semiconductor material known for its unique electrical and optical properties. It is primarily used in various applications, including transparent conductive coatings, gas sensors, and as a catalyst in chemical reactions. Indium oxide can exist in multiple crystalline forms, with the most common being the cubic bixbyite structure.

Source and Classification

Indium oxide is classified as a metal oxide and is derived from indium, a post-transition metal. It is typically obtained through various synthesis methods involving indium-containing precursors such as indium nitrate or indium oxide itself. The compound is recognized for its high electrical conductivity when doped with other elements, such as zinc or tin, enhancing its utility in electronic applications.

Synthesis Analysis

Methods

Several methods have been employed to synthesize indium oxide nanoparticles and nanostructures:

  1. Sol-Gel Method: This involves the transition of a solution into a solid gel phase. Indium nitrate and polyvinylpyrrolidone are common precursors used in this method, followed by calcination at varying temperatures to achieve desired properties .
  2. Chemical Vapor Deposition: This technique allows for the deposition of thin films of indium oxide on substrates. It has been shown to produce high-quality nanowires with controlled morphology .
  3. Plasma Immersion Ion Implantation: A novel approach where ions are implanted into substrates to create nanostructures. This method has been reported to reduce synthesis temperatures significantly while maintaining structural integrity .
  4. Microwave-Assisted Synthesis: A green and efficient method that uses microwave radiation to enhance the reaction rates during the synthesis process .

Technical Details

The synthesis conditions, such as temperature, pressure, and precursor concentration, play a crucial role in determining the morphology and crystallinity of the resulting indium oxide structures. For instance, calcination temperatures typically range from 450 °C to 600 °C, affecting the particle size and phase purity .

Molecular Structure Analysis

Indium oxide predominantly crystallizes in a cubic structure known as bixbyite, which has a face-centered cubic lattice arrangement. The lattice parameter for indium oxide is approximately 1.01171.0117 nm . The structure can be analyzed using techniques such as X-ray diffraction and transmission electron microscopy, which provide insights into crystallite size and phase composition.

Chemical Reactions Analysis

Indium oxide can participate in various chemical reactions depending on its environment and form:

  1. Reduction Reactions: Indium oxide can be reduced to metallic indium under high temperatures or in the presence of reducing agents like hydrogen or carbon monoxide.
  2. Doping Reactions: The introduction of dopants (e.g., zinc) alters the electronic properties of indium oxide by creating additional energy levels within the bandgap, thereby modifying its conductivity .
  3. Gas Sensing Reactions: As a gas sensor material, indium oxide reacts with target gases (like carbon monoxide or nitrogen dioxide), leading to changes in its electrical resistance that can be measured to detect gas concentrations .
Mechanism of Action

The mechanism by which indium oxide operates in applications such as gas sensing involves surface reactions where adsorbed gas molecules interact with the surface of the semiconductor. This interaction leads to charge transfer processes that modify the carrier concentration within the material:

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Indium oxide appears as a yellowish powder.
  • Density: Approximately 7.18 g cm37.18\text{ g cm}^3.
  • Melting Point: Around 1900°C1900°C.

Chemical Properties

  • Solubility: Indium oxide is insoluble in water but soluble in strong acids.
  • Reactivity: It can react with strong bases and reducing agents under appropriate conditions.
Applications

Indium oxide has diverse applications across various fields:

  1. Transparent Conductive Films: Used in touch screens, solar cells, and flat panel displays due to its excellent optical transparency coupled with good electrical conductivity.
  2. Gas Sensors: Employed for detecting various gases due to its sensitivity and selectivity when doped appropriately.
  3. Catalysts: Acts as a catalyst in several chemical reactions, including those involved in fuel cells and photochemical processes.
  4. Photovoltaics: Utilized in thin-film solar cells to improve efficiency through enhanced light absorption.

Indium oxide continues to be an area of active research due to its promising properties and potential applications across modern technologies.

Material Properties of Indium Oxide

Crystallographic Characteristics

Cubic (Bixbyite) and Rhombohedral (Corundum) Phases

Indium oxide (In₂O₃) exhibits two primary crystalline phases: the cubic bixbyite (space group Ia(\bar{3})) and the rhombohedral corundum structure (space group R(\bar{3})c). The bixbyite phase is thermodynamically stable under ambient conditions and features a complex unit cell containing 80 atoms (32 In and 48 O). Its structure derives from fluorite (CaF₂) but with ¼ of the anions removed, creating "structural vacancies" essential for its electronic properties. Each indium atom is octahedrally coordinated to six oxygen atoms, with average In–O bond distances of 2.18 Å. The polyhedral network includes both corner-sharing and edge-sharing InO₆ octahedra, resulting in two distinct In–In distances: 3.34 Å (edge-sharing) and 3.83 Å (corner-sharing) [4].

The rhombohedral corundum phase forms under high-pressure conditions (> 15 GPa) and resembles α-Al₂O₃. Here, indium ions occupy 2/3 of the octahedral sites in a hexagonal close-packed oxygen lattice. This phase exhibits higher coordination regularity but reduced electrical conductivity due to the absence of structural vacancies. Phase transitions are reversible, with the bixbyite structure recovering upon pressure release [4].

Table 1: Crystallographic Properties of In₂O₃ Phases

PropertyCubic BixbyiteRhombohedral Corundum
Space GroupIa(\bar{3})R(\bar{3})c
In CoordinationOctahedral (6-fold)Octahedral (6-fold)
In–O Bond Distance2.18 Å (avg.)2.10–2.20 Å
Structural VacanciesPresent (25% anion sites)Absent
StabilityAmbient conditions>15 GPa pressure

Structural Stability Under High Temperatures and Pressures

Bixbyite In₂O₃ demonstrates exceptional thermal stability up to 1200°C, making it suitable for high-temperature sensors and electronics. In-situ studies reveal minimal lattice expansion (< 2%) at 1000°C due to robust In–O bonding. Above 1200°C, oxygen loss initiates partial amorphization, reducing crystallinity by ~15% [1]. Under high pressure (> 15 GPa), the cubic-to-rhombohedral transition occurs via cooperative displacement of indium atoms, shrinking the unit cell volume by 8%. This transition is kinetically hindered, requiring sustained pressure for complete conversion. Recovery to bixbyite upon depressurization confirms its metastability in ambient conditions [4].

Electronic and Optical Properties

Bandgap Engineering (~3–4 eV) and Carrier Dynamics

In₂O₃ possesses a direct bandgap of ~3.5 eV at the Γ-point, but its optical transitions are dominated by indirect gaps near 2.6 eV due to forbidden direct transitions. Bandgap modulation (3.0–3.8 eV) is achievable via:

  • Quantum confinement: Nanocrystalline films (grain size < 20 nm) exhibit bandgap widening by up to 0.5 eV [4].
  • Oxygen vacancy concentration: Higher vacancy densities introduce mid-gap states, narrowing the effective gap to 3.0 eV [3].

Carrier dynamics in In₂O₃ involve high electron mobilities (up to 160 cm²/V·s) due to low effective masses (0.3mₑ). Photogenerated carriers exhibit lifetimes of ~10 ps in undoped films, extendable to 100 ps via hydrogenation. Ab-initio studies confirm that oxygen vacancies form shallow donor levels 0.1 eV below the conduction band, facilitating n-type conductivity without thermal activation [3] [4].

Transparent Conductivity Mechanisms in Thin Films

Transparency (>90% in visible light) and conductivity (10³–10⁴ S/cm) coexist due to:

  • Burstein-Moss shift: High carrier concentrations (>10²⁰ cm⁻³) fill conduction band states, widening the effective bandgap and reducing absorption below 400 nm [4].
  • Low-energy plasmon absorption: Free carriers absorb in the IR region, preserving visible transparency.

Amorphous In₂O₃ (a-In₂O₃) films exhibit comparable properties despite lacking long-range order. Their conductivity arises from overlapping In 5s orbitals (spherical symmetry), enabling isotropic electron transport. In contrast, crystalline films show anisotropic mobility along <100> directions [4].

Table 2: Electronic Properties of In₂O₃ Thin Films

PropertyCrystalline In₂O₃Amorphous In₂O₃
Bandgap (eV)3.5–3.7 (direct)3.0–3.4 (tail states)
Carrier Concentration10¹⁹–10²¹ cm⁻³10¹⁸–10²⁰ cm⁻³
Mobility100–160 cm²/V·s10–40 cm²/V·s
Visible Transmittance>85% (500 nm)>80% (500 nm)

Defect Chemistry

Role of Oxygen Vacancies in Conductivity Modulation

Oxygen vacancies (V_O) are the primary n-type dopants in In₂O₃, acting as shallow donors. Their concentration governs carrier density via:

n \propto [V_O]^{1/2} \exp\left(-\frac{E_d}{2kT}\right)

where Ed is the donor ionization energy (~0.1 eV). Each VO contributes up to two electrons, enabling conductivities of 2500 S/cm at [V_O] = 10²⁰ cm⁻³. However, excessive vacancies (>3% atomic) form neutral vacancy clusters, reducing mobility by 50% due to ionized impurity scattering [3].

Vacancies also dictate optoelectronic responses:

  • Optical absorption: V_O introduce localized states at 2.3 eV, enhancing sub-gap absorption.
  • Photoelectrochemical activity: In₂O₃ nanocubes with moderate V_O yield photocurrents of 3.83 mA/cm² under solar illumination. Excessive vacancies act as recombination centers, collapsing photocurrent by 70% [3].

Table 3: Impact of Oxygen Vacancy Concentration on In₂O₃ Properties

Vacancy ConcentrationConductivity (S/cm)Photocurrent DensityPrimary Effect
Low (10¹⁸ cm⁻³)<100.5 mA/cm²Carrier-limited transport
Moderate (10¹⁹ cm⁻³)100–25003.83 mA/cm²Optimal donor activation
High (>10²⁰ cm⁻³)3000 (initially)<1.0 mA/cm²Recombination centers dominate

Dopant-Induced Electronic Structure Modifications

Aliovalent dopants substitute at In sites, altering carrier densities and defect formation energies:

  • Tin (Sn): Replaces In³⁺ as Sn⁴⁺, donating one electron per atom. Increases carrier density to 10²¹ cm⁻³ and reduces resistivity to 10⁻⁴ Ω·cm [1].
  • Platinum (Pt): Forms deep acceptors when substituting In³⁺ (Pt²⁺), compensating n-type conductivity. Used in sensor applications to modulate surface reactivity [1].
  • Indium doping in heterostructures: In⁺³ incorporation in CdSe reduces crystallite size from 40–45 nm (undoped) to 25–35 nm, widening bandgaps by 0.2 eV via quantum confinement [2].

Dopants also stabilize specific crystallographic phases: Sn suppresses cubic-to-rhombohedral transitions under pressure, while Mg expands the cubic phase stability window by 100°C.

Properties

CAS Number

12136-26-4

Product Name

Indium oxide

IUPAC Name

indium;hydrate

Molecular Formula

H2InO

Molecular Weight

132.833

InChI

InChI=1S/In.H2O/h;1H2

InChI Key

UVLYPUPIDJLUCM-UHFFFAOYSA-N

SMILES

O.[In]

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